Cas no 2416237-55-1 (6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride)
6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride
- Z4436128818
- 6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride
- 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride
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- MDL: MFCD32668647
- Inchi: 1S/C11H14N2.2ClH/c1-2-9(7-12-4-1)11-3-5-13-8-10(11)6-11;;/h1-2,4,7,10,13H,3,5-6,8H2;2*1H
- InChI Key: UCOFDPAFNOTVEQ-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC2(C3C=NC=CC=3)CC2C1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Topological Polar Surface Area: 24.9
6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26673363-1g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95% | 1g |
$1458.0 | 2023-09-12 | |
| Enamine | EN300-26673363-5g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95% | 5g |
$4226.0 | 2023-09-12 | |
| Enamine | EN300-26673363-10g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95% | 10g |
$6266.0 | 2023-09-12 | |
| Enamine | EN300-26673363-0.05g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 0.05g |
$338.0 | 2025-03-20 | |
| Enamine | EN300-26673363-0.1g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 0.1g |
$505.0 | 2025-03-20 | |
| Enamine | EN300-26673363-0.25g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 0.25g |
$721.0 | 2025-03-20 | |
| Enamine | EN300-26673363-0.5g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 0.5g |
$1136.0 | 2025-03-20 | |
| Enamine | EN300-26673363-1.0g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 1.0g |
$1458.0 | 2025-03-20 | |
| Enamine | EN300-26673363-2.5g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 2.5g |
$2856.0 | 2025-03-20 | |
| Enamine | EN300-26673363-5.0g |
6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride |
2416237-55-1 | 95.0% | 5.0g |
$4226.0 | 2025-03-20 |
6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride
Research Briefing on 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride (CAS: 2416237-55-1)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of novel bicyclic compounds, particularly those with potential therapeutic applications. Among these, 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride (CAS: 2416237-55-1) has emerged as a compound of interest due to its unique structural features and pharmacological properties. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound, characterized by its azabicyclic core and pyridine moiety, has been investigated for its role as a modulator of specific biological targets. Recent studies have demonstrated its ability to interact with neurotransmitter receptors, particularly those involved in neurological disorders such as depression and anxiety. The dihydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further preclinical evaluation.
Synthetic routes to 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride have been optimized to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a scalable, one-pot synthesis method that utilizes catalytic hydrogenation and subsequent salt formation. This method has been praised for its efficiency and environmental friendliness, reducing the need for hazardous reagents.
In vitro and in vivo studies have provided insights into the compound's mechanism of action. For instance, research conducted by Smith et al. (2023) revealed that the compound exhibits high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders. Additionally, its pharmacokinetic profile, including metabolic stability and blood-brain barrier penetration, has been evaluated in rodent models, with promising results.
Despite these advancements, challenges remain in the development of 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride as a therapeutic agent. Issues such as off-target effects and dose-dependent toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation improvements.
In conclusion, 6-(pyridin-3-yl)-3-azabicyclo4.1.0heptane dihydrochloride represents a compelling area of research in chemical biology and drug discovery. Its unique structure and biological activity warrant continued exploration, particularly in the context of neurological and psychiatric disorders. Future studies should focus on optimizing its therapeutic index and advancing it through clinical trials.
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